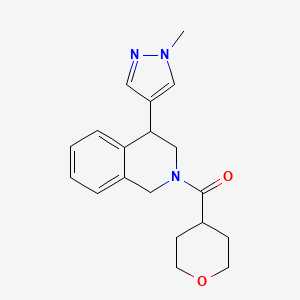
3-Fluoroquinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoroquinoline-8-carbonitrile is a derivative of quinoline . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of 3-Fluoroquinoline-8-carbonitrile is similar to that of quinoline, with a fluoro group and a carbonitrile group attached at the 3rd and 8th positions respectively . The presence of these groups can significantly influence the compound’s properties and reactivity.科学的研究の応用
Fluorescent Materials and Mechanofluorochromic Activities
A study by Zhang et al. (2021) discussed derivatives of dihydroisoquinoline carbonitrile showing potential in creating novel fluorescent materials with solid-state emissions covering the visible light range. This includes mechanofluorochromic (MFC) activities, relevant in the encryption of important image or text information, and single-molecular white fluorescence in organic solvents through concentration regulation (Zhang et al., 2021).
Antimicrobial Agents
Shah and Raj (2015) synthesized fluoroquinoline-carbonitrile derivatives, which were evaluated for their antibacterial and fungicidal activities against various bacterial species and fungi. This study highlights the potential of these compounds in developing new antimicrobial agents (Shah & Raj, 2015).
Inhibition of Tumor Progression Loci-2 (Tpl2) Kinase
Green et al. (2007) focused on the development of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles for selective inhibition of Tpl2 kinase. This kinase is important in inflammatory diseases like rheumatoid arthritis. Their work identified compounds with potential for treating inflammation by inhibiting Tpl2 kinase and TNF-alpha production (Green et al., 2007).
Inhibitors of Epidermal Growth Factor Receptor (EGFR) Kinase
Wissner et al. (2003) explored the development of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives as irreversible inhibitors of EGFR and HER-2 kinases. Their research focused on compounds with improved water-solubility and biological properties, potentially useful in cancer treatment (Wissner et al., 2003).
Selective Chemosensors for Metal Ions
Research by Shally et al. (2020) developed novel chemosensors based on tetrahydroquinoline for the selective identification of toxic Pd2+ ions, illustrating the potential of these compounds in environmental monitoring and safety (Shally et al., 2020).
Corrosion Inhibition in Mild Steel
Verma et al. (2015) investigated 2-amino-4-arylquinoline-3-carbonitriles for their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their study provides insights into the potential application of these compounds in industrial corrosion prevention (Verma et al., 2015).
Safety And Hazards
将来の方向性
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
特性
IUPAC Name |
3-fluoroquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIUYNARBCXFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-8-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449876.png)
![N-(2,4-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449881.png)

![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)

![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)
![N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)
![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)